Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine
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Overview
Description
Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine is a complex organic compound characterized by its unique structural features. This compound belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. The presence of a pyridinylmethoxy group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine typically involves multi-step organic reactions. One common method includes the cycloaddition of 1,4-dipoles with suitable dipolarophiles. For instance, the reaction between dimethyl acetylenedicarboxylate and pyridine can be used to generate the necessary dipoles, which then undergo cycloaddition to form the oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxazine derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazine compounds.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethoxy group, where nucleophiles like amines or thiols replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted oxazines, reduced oxazine derivatives, and oxidized forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The presence of the pyridinylmethoxy group suggests possible interactions with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism by which Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pyridinylmethoxy group can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites. Additionally, the oxazine ring can undergo conformational changes that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Spiropyrido[2,1-b][1,3]oxazine-pyrroles: These compounds share a similar oxazine ring structure but differ in the substituents attached to the ring.
Spiroquinolizines: These compounds also contain a spirocyclic structure but have different heteroatoms and substituents.
Uniqueness
Rel-(4As,7R,7Ar)-7-(Pyridin-4-Ylmethoxy)Octahydrocyclopenta[B][1,4]Oxazine is unique due to its specific combination of a pyridinylmethoxy group and an oxazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4aS,7R,7aR)-7-(pyridin-4-ylmethoxy)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-12(13-11(1)15-7-8-16-13)17-9-10-3-5-14-6-4-10/h3-6,11-13,15H,1-2,7-9H2/t11-,12+,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYSRZGFDQGMMA-YNEHKIRRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1NCCO2)OCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2[C@H]1NCCO2)OCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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